molecular formula C19H23ClFN3O2 B8689467 1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride

1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride

Cat. No. B8689467
M. Wt: 379.9 g/mol
InChI Key: XSRJVYMGUWXEIX-URBRKQAFSA-N
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Patent
US07517899B2

Procedure details

In an analogous manner to EXAMPLE 192, step 4 1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride was prepared from 1-ethyl-3-[(1S,2S)-2,3-dihydroxy-1-(3-fluorophenyl)-propyl]-1,3-dihydro-2H-benzimidazol-2-one as a white solid. MS (ES) m/z 344.2
Name
1-ethyl-3-[(1S,2S)-2,3-dihydroxy-1-(3-fluorophenyl)-propyl]-1,3-dihydro-2H-benzimidazol-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-Ethyl-3-[1-(3-fluoro-phenyl)-2-hydroxy-3-methylamino-propyl]-1,3-dihydro-benzimidazol-2-one hydrochloride

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]([N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]([C@@H:13]([C:19]2[CH:24]=[CH:23][CH:22]=[C:21]([F:25])[CH:20]=2)[C@H:14]([OH:18])[CH2:15][NH:16][CH3:17])[C:5]1=[O:26])[CH3:3].C(N1C2C=CC=CC=2N([C@@H](C2C=CC=C(F)C=2)[C@H](O)CO)C1=O)C>>[ClH:1].[CH2:2]([N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]([CH:13]([C:19]2[CH:24]=[CH:23][CH:22]=[C:21]([F:25])[CH:20]=2)[CH:14]([OH:18])[CH2:15][NH:16][CH3:17])[C:5]1=[O:26])[CH3:3] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)N1C(N(C2=C1C=CC=C2)[C@H]([C@@H](CNC)O)C2=CC(=CC=C2)F)=O
Name
1-ethyl-3-[(1S,2S)-2,3-dihydroxy-1-(3-fluorophenyl)-propyl]-1,3-dihydro-2H-benzimidazol-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C(N(C2=C1C=CC=C2)[C@H]([C@@H](CO)O)C2=CC(=CC=C2)F)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
1-Ethyl-3-[1-(3-fluoro-phenyl)-2-hydroxy-3-methylamino-propyl]-1,3-dihydro-benzimidazol-2-one hydrochloride
Type
Smiles
Cl.C(C)N1C(N(C2=C1C=CC=C2)C(C(CNC)O)C2=CC(=CC=C2)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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